molecular formula C6H8N2O3 B1450487 2-(4-methoxy-1H-pyrazol-1-yl)acetic acid CAS No. 1784782-07-5

2-(4-methoxy-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1450487
CAS No.: 1784782-07-5
M. Wt: 156.14 g/mol
InChI Key: TXOVKLAUAODVOA-UHFFFAOYSA-N
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Description

2-(4-methoxy-1H-pyrazol-1-yl)acetic acid is an organic compound that features a pyrazole ring substituted with a methoxy group at the 4-position and an acetic acid moiety at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxy-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 4-methoxypyrazole with a suitable acetic acid derivative. One common method is the esterification of 4-methoxypyrazole with chloroacetic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(4-methoxy-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of (4-Hydroxypyrazol-1-yl)-acetic acid.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol, yielding (4-Methoxypyrazol-1-yl)-ethanol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: (4-Hydroxypyrazol-1-yl)-acetic acid.

    Reduction: (4-Methoxypyrazol-1-yl)-ethanol.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-methoxy-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the acetic acid moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

    (4-Hydroxypyrazol-1-yl)-acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    (4-Methylpyrazol-1-yl)-acetic acid: Contains a methyl group instead of a methoxy group.

    (4-Chloropyrazol-1-yl)-acetic acid: Features a chlorine atom in place of the methoxy group.

Uniqueness: 2-(4-methoxy-1H-pyrazol-1-yl)acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

2-(4-methoxypyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-11-5-2-7-8(3-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOVKLAUAODVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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